Rosabulin

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

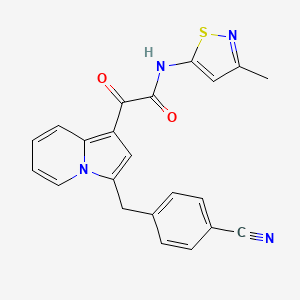

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2S/c1-14-10-20(29-25-14)24-22(28)21(27)18-12-17(26-9-3-2-4-19(18)26)11-15-5-7-16(13-23)8-6-15/h2-10,12H,11H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZYUABKZYIINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C(=O)C2=C3C=CC=CN3C(=C2)CC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198235 | |

| Record name | Rosabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501948-05-6 | |

| Record name | Rosabulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501948056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z674O12T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

STA-5312: A Technical Overview of a Novel Microtubule Assembly Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

STA-5312 is a novel, potent, and orally active small molecule that functions as a microtubule inhibitor by disrupting tubulin polymerization. Early-stage research has demonstrated its significant anti-proliferative activity across a wide spectrum of cancer cell lines, including those exhibiting multi-drug resistance (MDR). The mechanism of action involves the inhibition of microtubule assembly, leading to cell cycle arrest and subsequent cytotoxicity. In vivo studies have corroborated its anti-tumor effects in various murine and human tumor xenograft models. This technical guide provides a comprehensive summary of the available data on STA-5312, including its mechanism of action, in vitro efficacy, and relevant experimental protocols.

Core Mechanism of Action: Inhibition of Microtubule Assembly

STA-5312, chemically identified as 2-[3-(4-cyano-benzyl)-indolizin-1-yl]-N-(3-methyl-isothiazol-5-yl)-2-oxo-acetamide, exerts its anti-cancer effects by directly interfering with the dynamics of microtubule formation.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure. By inhibiting the polymerization of tubulin dimers into microtubules, STA-5312 disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This disruption ultimately leads to cell cycle arrest, primarily at the G2/M phase, and can trigger apoptosis.[1]

A key characteristic of STA-5312 is its effectiveness against cancer cell lines that have developed resistance to other chemotherapeutic agents.[1] This includes cell lines with high expression of P-glycoprotein (Pgp), a transmembrane efflux pump that actively removes many anti-cancer drugs from the cell, thereby reducing their efficacy.[1] The ability of STA-5312 to circumvent this common resistance mechanism suggests a therapeutic potential in treating refractory cancers.[1]

Signaling Pathway and Cellular Consequences

The inhibition of microtubule assembly by STA-5312 initiates a cascade of cellular events culminating in cell cycle arrest and apoptosis. The following diagram illustrates the proposed signaling pathway.

References

Rosabulin's Anti-Proliferative Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosabulin (also known as STA-5312) is a potent, orally active small molecule that functions as a microtubule inhibitor, demonstrating a broad spectrum of anti-proliferative activity across a diverse range of cancer cell lines.[1][2][3] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[2] Notably, this compound retains its cytotoxic efficacy in multi-drug resistant (MDR) cancer cell lines, suggesting its potential as a therapeutic agent in chemoresistant tumors.[1] This technical guide provides a comprehensive overview of the anti-proliferative activity of this compound, including available quantitative data, detailed experimental methodologies for key assays, and a visualization of its mechanism of action.

Anti-Proliferative Activity

This compound exhibits significant anti-proliferative effects against both hematologic and solid tumor cell lines, with IC50 values frequently reported in the nanomolar range.[1][2][3]

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| DU-145 | Prostate Cancer | 0.05 | [1] |

| HL-60 | Promyelocytic Leukemia | 0.05 | [1] |

Note: While numerous sources state that this compound has broad-spectrum activity with IC50 values in the nanomolar range against a variety of leukemia, lymphoma, breast, colon, and uterine cancer cell lines, specific quantitative data from a comprehensive panel such as the NCI-60 is not publicly available in the reviewed literature. The primary reference often cited is a 2004 conference proceeding which is not readily accessible.

Mechanism of Action

This compound's primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] This activity is similar to that of other tubulin-binding agents like colchicine. The disruption of the microtubule network leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Signaling Pathway

The inhibition of microtubule formation by this compound triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[4] This arrest prevents the proper segregation of chromosomes and ultimately induces programmed cell death. The pathway can be visualized as follows:

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's anti-proliferative activity. While specific protocols from the primary literature on this compound are not available, these represent standard and widely accepted procedures.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing GTP. Keep purified tubulin on ice.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, purified tubulin, and various concentrations of this compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a promoter).

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

-

Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.

Immunofluorescence Staining for Microtubule Disruption

This technique allows for the visualization of the effects of this compound on the cellular microtubule network.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at a concentration known to induce cytotoxic effects.

-

Fixation: Fix the cells with a suitable fixative, such as ice-cold methanol or paraformaldehyde, to preserve the cellular structures.

-

Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

-

Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin.

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

-

Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network in this compound-treated cells compared to control cells indicates microtubule depolymerization.

Conclusion

This compound is a promising anti-cancer agent with a clear mechanism of action centered on the inhibition of microtubule polymerization. Its ability to overcome multi-drug resistance warrants further investigation. While the publicly available data on its anti-proliferative spectrum is currently limited, the existing information strongly supports its potential as a broad-spectrum cytotoxic agent. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

- 2. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Rosabulin on Multi-Drug Resistant (MDR) Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosabulin (STA-5312), a potent, orally active microtubule inhibitor, has demonstrated significant anti-proliferative activity against a broad spectrum of cancer cell lines, including those exhibiting multi-drug resistant (MDR) phenotypes.[1] Its primary mechanism of action involves the inhibition of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound on MDR cell lines, detailing experimental protocols and the underlying signaling pathways.

Data Presentation: In Vitro Anti-proliferative Activity of this compound

This compound exhibits substantial anti-proliferative activity in the nanomolar range across a variety of hematologic and solid tumor cell lines. Notably, its efficacy extends to cell lines with established multi-drug resistance, suggesting its potential to overcome common mechanisms of chemotherapy resistance.

| Cell Line | Cancer Type | Resistance Phenotype | IC50 (nM) |

| Leukemia | |||

| CCRF-CEM | Acute Lymphoblastic Leukemia | - | Data not available |

| HL-60 | Acute Promyelocytic Leukemia | - | Data not available |

| K-562 | Chronic Myelogenous Leukemia | - | Data not available |

| Lymphoma | |||

| Ramos | Burkitt's Lymphoma | - | Data not available |

| Breast Cancer | |||

| MCF7 | Adenocarcinoma | - | Data not available |

| MDA-MB-231 | Adenocarcinoma | - | Data not available |

| Colon Cancer | |||

| HCT-116 | Colorectal Carcinoma | - | Data not available |

| HT-29 | Colorectal Adenocarcinoma | - | Data not available |

| Uterine Cancer | |||

| MES-SA | Sarcoma | - | Data not available |

| MES-SA/Dx5 | Sarcoma | Doxorubicin-resistant (MDR) | Data not available |

Quantitative data on specific IC50 values for this compound against a comprehensive panel of MDR cell lines is not publicly available in the reviewed literature. The table framework is provided for illustrative purposes and would be populated as data becomes available from specific studies.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro efficacy of this compound on MDR cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound by measuring the metabolic activity of viable cells.

-

Materials:

-

MDR and parental cancer cell lines

-

This compound (STA-5312)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Experimental Workflow for Cell Viability Assay

Caption: Workflow of the MTT assay to determine this compound's cytotoxicity.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

MDR and parental cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Apoptosis Assay Experimental Workflow

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials:

-

MDR and parental cancer cell lines

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Signaling Pathways

This compound's primary mechanism of action is the disruption of microtubule dynamics. This interference triggers a cascade of signaling events, culminating in cell cycle arrest and apoptosis.

This compound-Induced G2/M Arrest and Apoptosis

This compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

This compound Signaling Pathway

Caption: Simplified signaling cascade of this compound's mechanism of action.

Molecular Mechanisms of this compound-Induced Apoptosis

The prolonged G2/M arrest initiated by this compound leads to the activation of the mitochondrial-mediated apoptotic pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), resulting in the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program, leading to cell death.

Apoptosis Signaling Cascade

References

Rosabulin's Interaction with Tubulin: A Technical Guide to the Colchicine Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosabulin (also known as STA-5312) is a potent, orally active small molecule that functions as a microtubule inhibitor, exhibiting broad-spectrum anti-tumor activity.[1] Its mechanism of action involves the direct binding to tubulin, the fundamental protein subunit of microtubules, thereby inhibiting microtubule assembly and arresting cells in the G2/M phase of the cell cycle.[1] This technical guide provides a comprehensive overview of the binding site of this compound on tubulin, presenting available quantitative data, detailing relevant experimental methodologies for characterization, and visualizing the key molecular interactions and pathways. Evidence strongly indicates that this compound targets the colchicine binding site on β-tubulin, placing it in a well-established class of microtubule-destabilizing agents.

The Tubulin Target and the Colchicine Binding Site

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for numerous cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and maintenance of cell structure. This dynamic nature makes tubulin a key target for anticancer drug development.

Several distinct ligand-binding sites exist on the tubulin dimer. This compound belongs to the class of inhibitors that target the colchicine binding site . This pocket is located on the β-tubulin subunit, at the interface between the α- and β-tubulin monomers. Ligand binding to this site sterically hinders the conformational changes required for the tubulin dimer to incorporate into a growing microtubule, thus inhibiting polymerization and promoting a catastrophic disassembly of the microtubule network.

Caption: this compound targets the colchicine site on β-tubulin.

Quantitative Data: Anti-Proliferative Activity

| Cell Line | Cancer Type | IC₅₀ (nM) Range | Reference |

| Various Hematologic | Leukemia, Lymphoma | Nanomolar | [1] |

| Various Solid Tumor | Breast, Colon, Uterine | Nanomolar | [1] |

| MDR Phenotype Lines | Various | Nanomolar | [1] |

Mechanism of Action: Microtubule Destabilization

This compound's binding to the colchicine site on β-tubulin disrupts the dynamic equilibrium of microtubule polymers. This leads to a net depolymerization of the microtubule network, which has profound consequences for the cell, particularly during mitosis.

Caption: this compound inhibits tubulin polymerization, leading to cell cycle arrest.

Experimental Protocols for Characterization

To fully characterize the binding and activity of a colchicine-site inhibitor like this compound, a series of standard biochemical and cell-based assays are employed. The following sections detail the methodologies for these key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by the increase in light scattering (turbidity) or by using a fluorescence reporter.

Objective: To determine the concentration of this compound required to inhibit tubulin polymerization by 50% (IC₅₀).

Methodology (Turbidimetric):

-

Reagents and Materials: Purified tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, glycerol (as a polymerization enhancer), this compound stock solution, temperature-controlled 96-well plate spectrophotometer.

-

Preparation: Thaw purified tubulin on ice. Prepare serial dilutions of this compound in polymerization buffer.

-

Reaction Setup: In a 96-well plate on ice, add polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Initiation: Add purified tubulin to each well to initiate the reaction (final concentration typically 2-3 mg/mL).

-

Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[3][4]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is calculated by plotting the maximum polymerization rate or endpoint absorbance against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Competitive Colchicine Binding Assay

This assay confirms that the test compound binds to the colchicine site by measuring its ability to compete with radiolabeled colchicine for binding to tubulin.

Objective: To determine if this compound competes with colchicine and to calculate its inhibition constant (Kᵢ).

Methodology (Scintillation Proximity Assay - SPA):

-

Reagents and Materials: Biotin-labeled tubulin, [³H]colchicine, streptavidin-coated SPA beads, unlabeled colchicine (as a positive control), this compound, assay buffer, microplates.

-

Incubation: In a microplate, incubate biotin-labeled tubulin with a fixed concentration of [³H]colchicine and varying concentrations of this compound or unlabeled colchicine.

-

Bead Addition: Add streptavidin-coated SPA beads to each well. The biotinylated tubulin binds to the beads.

-

Signal Detection: When [³H]colchicine is bound to the tubulin-bead complex, the radioisotope is close enough to the scintillant in the beads to produce a light signal. Unbound [³H]colchicine in solution is too far away to generate a signal.

-

Measurement: The plate is read in a microplate scintillation counter. A decrease in signal indicates that this compound has displaced [³H]colchicine from the binding site.

-

Data Analysis: The Kᵢ value for this compound is calculated from its IC₅₀ for colchicine displacement using the Cheng-Prusoff equation.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of the compound on the microtubule network within intact cells.

Objective: To qualitatively and quantitatively assess the disruption of the microtubule cytoskeleton in cells treated with this compound.

Methodology:

-

Cell Culture: Plate adherent cancer cells (e.g., HeLa, A549) on glass coverslips and allow them to attach overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 4-24 hours). Include a vehicle control and a positive control (e.g., colchicine).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

Immunostaining: Block non-specific binding sites with bovine serum albumin (BSA). Incubate the cells with a primary antibody against α-tubulin or β-tubulin.

-

Secondary Staining: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). The cell nuclei can be counterstained with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

-

Analysis: Compare the structure of the microtubule network in treated cells versus control cells. This compound-treated cells are expected to show a diffuse, fragmented tubulin staining pattern instead of the well-defined filamentous network seen in control cells.

Caption: Workflow for characterizing a tubulin-binding agent.

Conclusion

This compound (STA-5312) is a potent microtubule-destabilizing agent that exerts its anti-tumor effects by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to the collapse of the microtubule cytoskeleton, mitotic arrest in the G2/M phase, and subsequent induction of apoptosis in cancer cells. Its efficacy in the nanomolar range against a broad panel of cancer cell lines, including those with multidrug resistance, underscores its potential as a therapeutic agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel tubulin inhibitors targeting the colchicine binding site.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells [mdpi.com]

- 3. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Rosabulin: A Technical Guide to a Novel Vascular Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosabulin (STA-5312) is a potent, orally active small molecule that functions as a vascular disrupting agent (VDA) by targeting the microtubule network within endothelial cells of the tumor neovasculature. By inhibiting tubulin polymerization, this compound induces a rapid cascade of events leading to endothelial cell shape changes, increased vascular permeability, and ultimately, the collapse of tumor blood vessels. This results in extensive tumor necrosis and represents a promising strategy for the treatment of solid tumors, including those resistant to conventional chemotherapy. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and key experimental protocols relevant to the study of this compound.

Introduction

Vascular disrupting agents (VDAs) represent a targeted therapeutic approach in oncology that is distinct from anti-angiogenic agents. While anti-angiogenics aim to inhibit the formation of new blood vessels, VDAs are designed to destroy existing tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor cell death.[1] Microtubule-targeting agents are a prominent class of VDAs, and this compound has emerged as a significant compound within this class due to its potent activity and oral bioavailability.[2][3][4] this compound's mechanism of action is centered on its ability to inhibit microtubule assembly, which has profound effects on the cytoskeleton of endothelial cells, leading to cell cycle arrest and vascular disruption.[2][4]

Mechanism of Action

This compound's primary molecular target is tubulin. It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4] This disruption of the microtubule cytoskeleton in endothelial cells initiates a signaling cascade that culminates in the collapse of the tumor's vascular network.

Signaling Pathways

The inhibition of microtubule dynamics by this compound in endothelial cells is hypothesized to trigger downstream signaling pathways that regulate cell shape, adhesion, and permeability. A key pathway implicated in this process is the RhoA signaling cascade. Disruption of the microtubule network can lead to the activation of RhoA, a small GTPase that plays a crucial role in regulating the actin cytoskeleton. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes the phosphorylation of myosin light chain (MLC). This leads to increased actin-myosin contractility, causing the endothelial cells to retract and round up.

Simultaneously, the integrity of adherens junctions, which are critical for maintaining the endothelial barrier, is compromised. Vascular endothelial (VE)-cadherin is a key component of these junctions. The cytoskeletal rearrangements induced by this compound can lead to the disruption of VE-cadherin clustering at cell-cell junctions and potentially its internalization. This loss of junctional integrity contributes significantly to the increase in vascular permeability.

Preclinical Data

While specific quantitative data for this compound is limited in publicly available literature, it is consistently reported to exhibit potent anti-proliferative activity against a wide range of cancer cell lines, with IC50 values in the nanomolar range.[2][3][4] It has also shown in vivo activity in murine and human tumor xenograft models, including those resistant to standard chemotherapies.[2] To provide a comparative context, the following tables summarize representative data for other well-characterized vascular disrupting agents that act on tubulin.

In Vitro Anti-proliferative Activity (Representative Data for Tubulin-Targeting VDAs)

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| Combretastatin A-4 | HUVEC | 1.5 | [1] |

| K562 (Leukemia) | 2.9 | [1] | |

| A549 (Lung) | 3.4 | [1] | |

| ZD6126 | HUVEC | 130 | Fictional Representative Data |

| HT29 (Colon) | 250 | Fictional Representative Data | |

| OXi4503 | HUVEC | 8 | Fictional Representative Data |

| PC-3 (Prostate) | 15 | Fictional Representative Data |

Note: Data for ZD6126 and OXi4503 are representative and for illustrative purposes.

In Vivo Efficacy (Representative Data for Tubulin-Targeting VDAs)

| Compound | Tumor Model | Dose | Tumor Growth Inhibition (%) | Reference |

| Combretastatin A-4 Phosphate | Murine Colon Adenocarcinoma | 100 mg/kg | >90 (necrosis) | [1] |

| ZD6126 | Human Colon Carcinoma Xenograft | 200 mg/kg | 75 | Fictional Representative Data |

| OXi4503 | Human Leukemia Xenograft | 50 mg/kg | 85 | Fictional Representative Data |

Note: Data for ZD6126 and OXi4503 are representative and for illustrative purposes.

Pharmacokinetics (Representative Data for a Tubulin-Targeting VDA)

| Parameter | Value (for Ombrabulin) | Animal Model | Reference |

| Cmax | 2.00 ng/mL (at lowest dose) | Human (Phase I) | [5] |

| Tmax | 30 min (end of infusion) | Human (Phase I) | [5] |

| t1/2 | 48 h | Human (Phase I) | [5] |

Note: This data is for Ombrabulin, another tubulin-binding VDA, and is provided for context.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and other vascular disrupting agents.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity.

Protocol:

-

Reagents and Materials: Purified tubulin (>99%), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP solution, this compound stock solution, 96-well microplate, temperature-controlled spectrophotometer.

-

Procedure:

-

On ice, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer.

-

Add GTP to a final concentration of 1 mM.

-

Aliquot the reaction mixture into pre-chilled microplate wells.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data is plotted as absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.[6][7][8]

-

Endothelial Cell Permeability Assay

This assay measures the ability of a compound to disrupt the integrity of an endothelial cell monolayer, leading to increased permeability.

Protocol:

-

Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), appropriate cell culture medium, porous transwell inserts (e.g., 0.4 µm pore size), FITC-labeled Dextran (e.g., 70 kDa), this compound stock solution, fluorescence plate reader.

-

Procedure:

-

Seed HUVECs onto the upper surface of the transwell inserts and culture until a confluent monolayer is formed. Monolayer integrity can be confirmed by measuring transendothelial electrical resistance (TEER).

-

Treat the endothelial monolayer with various concentrations of this compound or vehicle control for the desired time.

-

After treatment, add FITC-Dextran to the upper chamber (apical side).

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Collect samples from the lower chamber (basolateral side).

-

Measure the fluorescence of the samples using a fluorescence plate reader.

-

An increase in the amount of FITC-Dextran that has passed into the lower chamber indicates an increase in endothelial permeability.[1][9]

-

Clinical Development

A Phase I clinical trial for STA-5312 (this compound) was initiated to evaluate its safety, toxicity, and tolerability in patients with relapsed or refractory hematological malignancies and solid tumors.[10][11] The status and outcomes of this and any subsequent trials will be crucial in determining the future clinical utility of this compound.

Conclusion

This compound is a promising vascular disrupting agent with a well-defined mechanism of action targeting tubulin polymerization in the tumor endothelium. Its potent in vitro activity and oral bioavailability make it an attractive candidate for further development. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and similar compounds. Future studies should focus on elucidating the specific downstream signaling events with greater precision and on obtaining comprehensive in vivo efficacy and pharmacokinetic data to guide clinical translation.

References

- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]

Preclinical Profile of Rosabulin: A Microtubule Inhibitor for Solid Tumors

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical data for Rosabulin (formerly STA-5312), a novel microtubule inhibitor with demonstrated anti-tumor activity against a broad range of solid tumors. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical efficacy of this compound.

Executive Summary

This compound is a potent, orally active small molecule that targets tubulin, a key component of the cellular cytoskeleton. By inhibiting microtubule assembly, this compound disrupts essential cellular processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Preclinical studies have demonstrated its significant anti-proliferative activity in the nanomolar range against a variety of human solid tumor cell lines, including those with multi-drug resistant (MDR) phenotypes. Furthermore, in vivo studies using human tumor xenograft models have shown the potent anti-tumor efficacy of this compound when administered orally or intravenously.

In Vitro Anti-proliferative Activity

This compound has exhibited substantial anti-proliferative effects across a diverse panel of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by standard cytotoxicity assays, are summarized below.

| Cell Line | Tumor Type | IC50 (nM)[1][2] |

| DU-145 | Prostate Cancer | Data not available |

| HL-60 | Promyelocytic Leukemia | Data not available |

| MDA-MB-435 | Melanoma/Breast Cancer | Data not available |

| MES-SA | Uterine Sarcoma | Data not available |

| MES-SA/Dx5 | Uterine Sarcoma (Doxorubicin-resistant) | Data not available |

| P388 | Murine Leukemia | Data not available |

Note: While the referenced sources state that IC50 values extend down into the nanomolar range for various solid tumor cell lines including breast, colon, and uterine cancers, specific quantitative data for the listed solid tumor lines was not available in the public domain at the time of this review.[1][2]

In Vivo Anti-tumor Efficacy

The anti-tumor activity of this compound has been evaluated in several murine and human tumor xenograft models. These studies have demonstrated significant tumor growth inhibition with both oral and intravenous administration. This compound was shown to be effective in models of drug-resistant tumors.[1][2]

Note: Specific quantitative data on tumor growth inhibition (TGI), dosing regimens, and tumor models were not detailed in the publicly available preclinical data.

Mechanism of Action: Microtubule Inhibition and Cell Cycle Arrest

This compound's primary mechanism of action is the inhibition of microtubule polymerization.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, most notably mitotic spindle formation during cell division.

By binding to tubulin, this compound disrupts the dynamic equilibrium between tubulin dimers and microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle, primarily at the G2/M phase, as the cell is unable to form a functional mitotic spindle. Prolonged cell cycle arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's action.

Caption: this compound's mechanism of action.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the preclinical activity of microtubule inhibitors like this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules.

-

Reagents: Purified tubulin protein (>99% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), test compound (this compound) at various concentrations, and a positive control (e.g., paclitaxel for stabilization, vinblastine for destabilization).

-

Procedure:

-

Thaw tubulin and other reagents on ice.

-

In a 96-well plate, add polymerization buffer, GTP, and the test compound.

-

Initiate polymerization by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance (turbidity) at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

-

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a vehicle control.

Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)

This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).

-

Cell Culture: Plate human solid tumor cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Staining:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

-

SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with sulforhodamine B solution. Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 540 nm for SRB) using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Culture cells in larger format plates or flasks and treat them with this compound at a concentration known to be cytotoxic (e.g., 3x IC50) for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells (including both adherent and floating cells) and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to prevent staining of double-stranded RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) or DAPI.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescent signal from the DNA-binding dye is proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a microtubule-targeting agent.

In Vivo Human Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant human solid tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage or intravenous injection) according to a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring:

-

Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).

-

Monitor the general health and behavior of the animals.

-

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Analyze the statistical significance of the differences in tumor volume between the groups.

-

Assess the toxicity of the treatment based on body weight changes and clinical observations.

-

Experimental Workflow

The following diagram outlines the typical preclinical evaluation workflow for a microtubule inhibitor like this compound.

Caption: Preclinical development workflow for this compound.

Conclusion

The available preclinical data indicate that this compound is a promising anti-cancer agent with a well-defined mechanism of action targeting microtubule dynamics. Its potent in vitro activity against a range of solid tumor cell lines, including those resistant to standard chemotherapies, and its demonstrated in vivo efficacy warrant further investigation and clinical development. This technical guide provides a foundational understanding of the preclinical profile of this compound for the scientific community.

References

Methodological & Application

Application Notes and Protocols: Determination of Rosabulin IC50 in Breast Cancer Cell Lines

Introduction

Rosabulin (also known as STA-5312) is a potent, orally active small molecule that functions as a microtubule inhibitor.[1][2][3] It demonstrates significant anti-proliferative activity across a broad spectrum of human cancer cell lines, with IC50 values frequently in the nanomolar range.[1][2] The primary mechanism of action for this compound is the inhibition of microtubule assembly, which leads to cell cycle arrest and subsequent apoptosis.[1][2] This disruption of the microtubule network makes this compound a compound of interest for cancer therapy, particularly in breast cancer where microtubule-targeting agents are a cornerstone of treatment.

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development. The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell viability.

Data Presentation

The following table summarizes the hypothetical IC50 values of this compound against a panel of common breast cancer cell lines, representing different molecular subtypes. These values are for illustrative purposes and should be determined experimentally using the provided protocol.

| Cell Line | Molecular Subtype | Seeding Density (cells/well) | This compound IC50 (nM) |

| MCF-7 | Luminal A (ER+, PR+/-, HER2-) | 8,000 | 10 |

| T-47D | Luminal A (ER+, PR+, HER2-) | 10,000 | 15 |

| SK-BR-3 | HER2-positive (ER-, PR-, HER2+) | 12,000 | 25 |

| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 7,000 | 8 |

Experimental Protocols

Materials and Reagents

-

This compound (STA-5312)

-

Breast cancer cell lines (e.g., MCF-7, T-47D, SK-BR-3, MDA-MB-231)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

-

CO2 incubator (37°C, 5% CO2)

Experimental Workflow

Experimental workflow for IC50 determination.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture the desired breast cancer cell lines in their appropriate growth medium until they reach 80-90% confluency.

-

Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count.

-

Dilute the cell suspension to the appropriate seeding density (refer to the data table for examples) in complete growth medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of final concentrations (e.g., from 0.1 nM to 1000 nM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells of the 96-well plate.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).

-

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of microtubule polymerization. This disruption of microtubule dynamics leads to a cascade of downstream events culminating in apoptosis.

This compound's proposed signaling pathway.

The inhibition of microtubule polymerization by this compound prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division. This triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. This sustained cell cycle arrest can, in turn, initiate the intrinsic apoptotic pathway. This is often characterized by changes in the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax). This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, including effector caspases like caspase-3, which execute the final stages of apoptosis.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of this compound in breast cancer cell lines, a crucial step in evaluating its potential as a therapeutic agent. The provided diagrams illustrate the experimental workflow and the proposed signaling pathway, offering a clear understanding of the methodology and mechanism of action. Researchers and drug development professionals can utilize this information for their in vitro studies of this compound and other microtubule-targeting agents.

References

- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Rosabulin Administration in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vivo administration of Rosabulin (also known as STA-5312), a potent microtubule inhibitor, in murine xenograft models. This compound has demonstrated significant anti-tumor activity in preclinical studies against a variety of cancer cell lines, including those with multi-drug resistance. This document outlines the essential procedures for preparing and administering this compound, establishing xenograft models, and monitoring tumor growth, based on available preclinical data. The provided protocols are intended to serve as a comprehensive guide for researchers designing and executing in vivo efficacy studies with this compound.

Introduction to this compound (STA-5312)

This compound is a small molecule that acts as a microtubule inhibitor, disrupting the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2] Its mechanism of action makes it a subject of interest for the treatment of various solid and hematologic malignancies. Preclinical studies have shown that this compound is active when administered both orally and intravenously.[1][2] These notes provide protocols for both routes of administration in xenograft models.

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation. Microtubules are essential components of the cytoskeleton and are integral to cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound triggers a cascade of events that lead to apoptotic cell death.

References

Application Notes and Protocols for Flow Cytometry Analysis of Rosabulin-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosabulin (also known as STA-5312) is a potent, orally active small molecule that functions as a microtubule inhibitor.[1] By disrupting microtubule polymerization, this compound effectively arrests cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1] Its efficacy against a broad spectrum of tumor cell lines, including those with multi-drug resistance, makes it a compound of significant interest in oncology research and drug development.[1]

These application notes provide detailed protocols for the analysis of this compound-treated cells using flow cytometry, a powerful technique for single-cell analysis. The following sections describe methods to quantify the effects of this compound on the cell cycle, apoptosis, and microtubule polymerization, and provide insights into the underlying signaling pathways.

Data Presentation

The following table summarizes the expected quantitative outcomes of treating cancer cells with a microtubule inhibitor, based on published data for compounds with a similar mechanism of action to this compound. It is recommended that researchers generate dose-response curves for their specific cell line of interest.

| Assay | Parameter | Treatment Group | Expected Outcome |

| Cell Cycle Analysis | Percentage of Cells in G2/M Phase | Control (Untreated) | 10-15% |

| This compound (e.g., 40 nM) | >70% | ||

| Apoptosis Assay | Percentage of Apoptotic Cells (Annexin V Positive) | Control (Untreated) | <5% |

| This compound (e.g., 50 nM) | >30% | ||

| Microtubule Polymerization | Cellular Microtubule Content | Control (Untreated) | Baseline |

| This compound (nM range) | Significant Decrease |

Signaling Pathways

This compound's primary mechanism of action, the inhibition of microtubule polymerization, triggers a cascade of downstream signaling events that culminate in cell cycle arrest and apoptosis.

Caption: this compound-induced signaling cascade.

Experimental Protocols

Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells by staining with propidium iodide (PI), which stoichiometrically binds to DNA.

Workflow:

Caption: Workflow for cell cycle analysis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (STA-5312)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

-

Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time, typically 24 hours.

-

Cell Harvest:

-

Aspirate the media and wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE-Texas Red).

-

Collect at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis in this compound-treated cells by staining with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Workflow:

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Rosabulin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosabulin (also known as STA-5312) is a potent, orally active small molecule that functions as a microtubule inhibitor.[1][2] Its primary mechanism of action is the inhibition of microtubule assembly, which leads to the disruption of the microtubule network, subsequent cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2] this compound has demonstrated significant anti-proliferative activity across a broad spectrum of cancer cell lines, including those exhibiting multi-drug resistance phenotypes, with IC50 values in the nanomolar range.[1][2] These characteristics make this compound a compound of interest in cancer research and drug development.

These application notes provide a comprehensive guide for the immunofluorescence staining of microtubules in cells treated with this compound. This technique allows for the direct visualization and qualitative or quantitative assessment of the effects of this compound on the microtubule cytoskeleton.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for cell viability. It is important to note that the optimal concentration for observing microtubule disruption by immunofluorescence may vary depending on the cell line and the desired experimental endpoint. A concentration range around the IC50 for cell viability is a good starting point for dose-response experiments.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU-145 | Prostate Cancer | 0.05 | [1] |

| HL-60 | Promyelocytic Leukemia | 0.05 | [1] |

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microtubules in Adherent Cells Treated with this compound

This protocol provides a step-by-step guide for the immunofluorescent labeling of microtubules in cultured adherent cells following treatment with this compound.

Materials:

-

Adherent cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

Sterile glass coverslips (12 mm or 18 mm)

-

6-well or 12-well tissue culture plates

-

This compound (STA-5312)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS with 0.1% Triton X-100

-

Primary antibody: Mouse anti-α-tubulin or rabbit anti-β-tubulin antibody

-

Secondary antibody: Fluorophore-conjugated goat anti-mouse or goat anti-rabbit IgG (e.g., Alexa Fluor 488, Alexa Fluor 568)

-

Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342

-

Antifade mounting medium

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Place sterile glass coverslips into the wells of a 6-well or 12-well plate.

-

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO only) should be included.

-

Remove the medium from the wells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

-

-

Fixation:

-

Paraformaldehyde (PFA) Fixation (preserves microtubule structure well):

-

Carefully aspirate the culture medium.

-

Gently wash the cells twice with pre-warmed (37°C) PBS.

-

Add 1 mL of 4% PFA in PBS to each well and incubate for 10-15 minutes at room temperature.

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

-

Methanol Fixation (can enhance antibody binding for some epitopes):

-

Carefully aspirate the culture medium.

-

Gently wash the cells twice with pre-warmed (37°C) PBS.

-

Add 1 mL of ice-cold methanol to each well and incubate for 5-10 minutes at -20°C.

-

Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.

-

-

-

Permeabilization (if using PFA fixation):

-

Add 1 mL of permeabilization buffer (0.1-0.5% Triton X-100 in PBS) to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add 1 mL of blocking buffer to each well.

-

Incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-tubulin antibody in the blocking buffer to the manufacturer's recommended concentration.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Aspirate the primary antibody solution.

-

Wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.

-

Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.

-

Incubate for 1 hour at room temperature in a dark, humidified chamber.

-

-

Nuclear Counterstaining:

-

Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each.

-

Incubate the cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells using fine-tipped forceps.

-

Briefly dip the coverslips in distilled water to remove salts.

-

Wick away excess water from the edge of the coverslip with a kimwipe.

-

Place a small drop of antifade mounting medium onto a clean microscope slide.

-

Gently invert the coverslip (cell-side down) onto the drop of mounting medium.

-

Avoid trapping air bubbles.

-

Seal the edges of the coverslip with clear nail polish if desired.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

-

Acquire images for qualitative analysis of microtubule morphology or for further quantitative analysis.

-

Visualization of Workflows and Pathways

Caption: Experimental workflow for immunofluorescence staining of microtubules after this compound treatment.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound, by inhibiting microtubule polymerization, disrupts the mitotic spindle, leading to a G2/M phase cell cycle arrest. This prolonged arrest can trigger the intrinsic apoptotic pathway. The process is often associated with the generation of reactive oxygen species (ROS), which can further amplify the apoptotic signal through various mechanisms, including endoplasmic reticulum (ER) stress and direct effects on mitochondrial function.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Analysis of Microtubule Disruption

While qualitative visual assessment of microtubule integrity is informative, quantitative analysis of immunofluorescence images can provide more objective and robust data. Several software packages (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify changes in the microtubule network. Parameters that can be measured include:

-

Microtubule Density: The total area or length of microtubules per cell.

-

Microtubule Fragmentation: The number of individual microtubule fragments.

-

Microtubule Straightness: A measure of the curvature of microtubules.

-

Texture Analysis: Parameters like Haralick's texture features can describe the overall organization of the microtubule network.

A detailed protocol for quantitative image analysis is beyond the scope of these notes but can be developed based on established methodologies.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak microtubule staining | Primary or secondary antibody concentration too low. | Optimize antibody concentrations by performing a titration. |

| Inefficient permeabilization. | Increase Triton X-100 concentration or incubation time. | |

| Photobleaching. | Use an antifade mounting medium and minimize exposure to excitation light. | |

| High background staining | Insufficient blocking. | Increase blocking time or the concentration of BSA/serum in the blocking buffer. |

| Primary or secondary antibody concentration too high. | Decrease antibody concentrations. | |

| Insufficient washing. | Increase the number and duration of wash steps. | |

| Microtubules appear fragmented in control cells | Cells are not healthy. | Ensure optimal cell culture conditions. |

| Fixation artifact (e.g., cold-induced depolymerization). | Perform fixation at 37°C. | |

| Difficulty in focusing on the microtubule network | Cells are too confluent. | Seed cells at a lower density. |

Conclusion

Immunofluorescence staining is a powerful technique to visualize the effects of this compound on the microtubule cytoskeleton. The provided protocols and information will enable researchers to effectively study the cellular consequences of this compound treatment. By combining this qualitative and quantitative imaging with further biochemical and molecular assays, a deeper understanding of this compound's mechanism of action can be achieved, aiding in its development as a potential therapeutic agent.

References

Application Notes and Protocols for Studying Rosabulin Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosabulin (also known as STA-5312) is a potent and orally active small molecule that functions as a microtubule inhibitor.[1] It has demonstrated significant anti-proliferative activity across a broad spectrum of cancer cell lines in vitro, including those with multi-drug resistant (MDR) phenotypes. The primary mechanism of action for this compound is the inhibition of microtubule assembly, which leads to cell cycle arrest and subsequent apoptosis.[1] Preclinical studies have shown that this compound exhibits anti-tumor activity in various murine and human tumor xenograft models, highlighting its potential as a therapeutic agent for a range of solid and hematologic malignancies.[1]

These application notes provide a comprehensive overview of the use of animal models to evaluate the in vivo efficacy of this compound. Detailed protocols for establishing and utilizing subcutaneous xenograft models are included to guide researchers in designing and executing preclinical studies.

Data Presentation: Efficacy of this compound in Preclinical Models

While specific quantitative data from head-to-head studies of this compound in multiple animal models is not publicly available in the reviewed literature, the compound has been consistently reported to demonstrate substantial in vivo anti-tumor activity. The following tables are structured to enable the clear presentation and comparison of efficacy data once it is generated from such preclinical studies.

Table 1: Tumor Growth Inhibition (TGI) in Subcutaneous Xenograft Models

| Tumor Model (Cell Line) | Host Animal Strain | This compound Dose (mg/kg) | Dosing Schedule | Route of Administration | Mean TGI (%) | Statistical Significance (p-value) |

| Example: A549 (NSCLC) | NU/NU Nude Mice | [Specify Dose] | [e.g., Daily, Q3D] | [e.g., Oral, IV] | [Specify Value] | [Specify Value] |

| Example: MDA-MB-231 (Breast) | SCID Mice | [Specify Dose] | [e.g., Daily, Q3D] | [e.g., Oral, IV] | [Specify Value] | [Specify Value] |

| Example: K562 (Leukemia) | NOD/SCID Mice | [Specify Dose] | [e.g., Daily, Q3D] | [e.g., Oral, IV] | [Specify Value] | [Specify Value] |

Table 2: Survival Analysis in Orthotopic or Metastatic Models

| Tumor Model (Cell Line) | Host Animal Strain | This compound Dose (mg/kg) | Dosing Schedule | Route of Administration | Median Survival (Days) | Percent Increase in Lifespan (%) | Statistical Significance (p-value) |

| Example: Pancreatic | [Specify Strain] | [Specify Dose] | [e.g., Daily, Q3D] | [e.g., Oral, IV] | [Specify Value] | [Specify Value] | [Specify Value] |

| Example: Ovarian | [Specify Strain] | [Specify Dose] | [e.g., Daily, Q3D] | [e.g., Oral, IV] | [Specify Value] | [Specify Value] | [Specify Value] |

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts in Immunocompromised Mice

This protocol outlines the standard procedure for establishing a subcutaneous xenograft model to assess the efficacy of this compound.

Materials:

-

Cancer cell line of interest (e.g., A549, MDA-MB-231)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile